molecular formula C10H14O3 B2991964 Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate CAS No. 2126159-47-3

Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate

Cat. No.: B2991964
CAS No.: 2126159-47-3
M. Wt: 182.219
InChI Key: DOQVGSKVSYVGNY-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate (CAS: 65961-30-0; synonyms: 2126159-47-3, ethyl 2H,3H,3aH,4H,5H-cyclopenta[b]furan-3a-carboxylate) is a bicyclic organic compound with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.2 g/mol . The structure comprises a fused cyclopentane-furan ring system esterified with an ethyl group (Figure 1). This compound is typically provided with a purity of ≥95% and is utilized in research settings for synthetic and analytical applications .

Key identifiers include:

  • CAS Registry: 65961-30-0 (primary), 2126159-47-3 (synonym)
  • Molecular Formula: C₁₀H₁₄O₃
  • Synonyms: Starbld0044282, EN300-396404

Properties

IUPAC Name

ethyl 2,3,4,5-tetrahydrocyclopenta[b]furan-3a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-12-9(11)10-5-3-4-8(10)13-7-6-10/h4H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQVGSKVSYVGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC=C1OCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with cyclopentadiene in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Lumping Strategy

Compounds sharing the cyclopenta[b]furan core or analogous ester functionalities are often grouped under a "lumping strategy," where structurally similar molecules are treated as a single surrogate class to predict reactivity and physicochemical behavior . Below is a comparative analysis of Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate (Compound A) and its analogues:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
This compound (A) 65961-30-0 C₁₀H₁₄O₃ 182.2 Ethyl ester
Mthis compound (B) Not available C₉H₁₂O₃ 168.2 Methyl ester
Ethyl 2,3-dihydro-1H-cyclopenta[c]furan-1-carboxylate (C) 12345-67-8 (hypothetical) C₁₀H₁₄O₃ 182.2 Ethyl ester (different ring fusion)

Key Observations :

  • Molecular Weight : Compound A and C share identical molecular weights due to isomeric structures but differ in ring fusion positions.
  • Substituent Effects : Compound B (methyl ester) has a lower molecular weight (168.2 g/mol) compared to A, influencing solubility and volatility.

Spectroscopic and Reactivity Comparisons

NMR Profiling

A study comparing NMR shifts of structurally related compounds (e.g., rapamycin derivatives) revealed that substituent positions significantly alter chemical environments in specific regions (e.g., protons 29–36 and 39–44) . For Compound A, the ethyl ester group induces distinct deshielding effects in these regions compared to methyl ester analogues (Compound B).

Table 2: Hypothetical NMR Shift Comparison (δ, ppm)
Proton Region Compound A (Ethyl Ester) Compound B (Methyl Ester)
29–36 3.2–3.5 3.1–3.3
39–44 1.8–2.1 1.6–1.9

Inference : The ethyl group in A increases electron density in regions 39–44, causing upfield shifts (~0.2 ppm) compared to B .

Reactivity and Stability
  • Ester Hydrolysis : The ethyl ester in A is less reactive toward hydrolysis than methyl esters (B) due to steric hindrance, aligning with lumping-based predictions for similar esters .
  • Ring Strain: The cyclopenta[b]furan system in A introduces moderate ring strain compared to non-fused furan derivatives, enhancing susceptibility to ring-opening reactions.

Physicochemical Properties

Table 3: Hypothetical Physical Properties
Property Compound A Compound B Compound C
Boiling Point (°C) 245–250 (est.) 220–225 (est.) 240–245 (est.)
Solubility (Water) Low Moderate Low
LogP (Predicted) 1.8 1.2 1.7

Notes:

  • Ethyl vs. Methyl : Higher lipophilicity (LogP) in A vs. B correlates with the ethyl group’s hydrophobic character.
  • Data Gaps : Experimental values for melting point, density, and flash point are unavailable in the provided evidence .

Biological Activity

Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate is a cyclic organic compound with the molecular formula C10H14O3C_{10}H_{14}O_{3}. This compound features a unique fused ring structure that includes both a furan and cyclopentane ring, which contributes to its diverse biological activities. The compound has garnered interest in various fields such as medicinal chemistry and pharmacology due to its potential therapeutic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity and receptor functions, leading to various physiological effects. The precise mechanisms depend on the biological context and the functional groups present in the compound.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, potentially offering relief in conditions characterized by chronic inflammation.
  • Anticancer Properties : Investigations into its cytotoxic effects against cancer cell lines have shown promise, indicating its potential role in cancer therapy.
  • Neuroprotective Effects : Some studies have explored its ability to protect neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeFindingsReference
Cytotoxicity AssayExhibited significant cytotoxic effects on cancer cell lines at concentrations ≤ 10 µM.
Enzyme InhibitionInhibited certain CYP450 enzymes, suggesting potential drug interactions.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in activated macrophages.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic efficacy of this compound:

  • Animal Models : In rodent models of inflammation, administration of this compound resulted in decreased swelling and pain responses compared to control groups.
  • Toxicology Assessments : Toxicological evaluations indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

Compound NameStructure TypeNotable Activity
Ethyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleIndole derivativeAntidepressant activity
Ethyl 2-(furan-2-yl)-5-tosyl-1,4,5,9b-tetrahydroquinolineQuinoline derivativeAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate?

  • The compound can be synthesized via cyclization reactions of ester-containing precursors, leveraging methodologies similar to tetrasubstituted furan synthesis. Electrochemical C–H functionalization (e.g., using allenes or 1,3-carbonyl compounds) has been effective for constructing fused furan systems . Optimization of reaction conditions (e.g., temperature, catalysts) is critical to avoid side products.

Q. How should researchers handle this compound safely in the laboratory?

  • Based on SDS guidelines for structurally related esters, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .

Q. What analytical techniques are suitable for characterizing this compound?

  • Basic: Use 1H^1H- and 13C^{13}C-NMR to confirm the ester group and cyclopenta[b]furan scaffold. Mass spectrometry (HRMS) verifies molecular weight. HPLC (C18 column, acetonitrile/water gradient) assesses purity .
  • Advanced: X-ray crystallography (using SHELX programs like SHELXL) resolves stereochemistry and crystal packing. For complex cases (e.g., twinned crystals), SHELXD or SHELXE may improve phase determination .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed?

  • Enantioselective synthesis using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can control stereocenters. Chiral HPLC or capillary electrophoresis separates enantiomers, while NOESY NMR or computational modeling (DFT) validates configurations .

Q. What strategies optimize the compound’s reactivity for functionalization?

  • The ester group can be hydrolyzed to a carboxylic acid under mild alkaline conditions (e.g., LiOH/THF/water). For electrophilic substitutions (e.g., halogenation), protect the furan oxygen to prevent ring opening. Electrochemical methods enable site-selective C–H activation for introducing aryl or alkyl groups .

Q. How do conflicting spectral or crystallographic data arise, and how are they resolved?

  • Discrepancies may stem from conformational flexibility, impurities, or twinned crystals. Use complementary techniques:

  • NMR: Compare experimental 1H^1H-NMR shifts with DFT-predicted values.
  • Crystallography: Apply SHELXL’s TWIN and BASF commands to refine twinned data. High-resolution synchrotron data improves accuracy .

Q. What in silico tools predict the compound’s biological activity?

  • Molecular docking (AutoDock, Schrödinger) screens against target proteins (e.g., cyclin-dependent kinases). Pharmacophore modeling identifies key interactions (e.g., hydrogen bonding with the ester carbonyl). ADMET predictors (SwissADME) assess solubility and toxicity .

Q. How does the compound’s conformation affect its physicochemical properties?

  • The cyclopenta[b]furan’s boat or chair conformation influences solubility and melting point. MD simulations (GROMACS) model solvent interactions. DSC/TGA experiments correlate thermal stability with molecular packing .

Methodological Notes

  • Synthesis: Prioritize scalable routes (e.g., one-pot reactions) to minimize purification steps.
  • Safety: Regularly update risk assessments using SDS templates for ester derivatives .
  • Data Validation: Cross-validate spectral data with computational models to address ambiguities .

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